2-(2-Chloropyrimidin-5-yl)propan-2-ol
Overview
Description
2-(2-Chloropyrimidin-5-yl)propan-2-ol is an organic compound with the molecular formula C7H9ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloropyrimidin-5-yl)propan-2-ol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Chloropyrimidin-5-yl)propan-2-ol are not well-documented in the literature. It is known that pyrimidines play a key role in biochemical processes. They are involved in the synthesis of DNA and RNA, and also participate in cell signaling and metabolism .
Molecular Mechanism
Pyrimidines are known to interact with various biomolecules and can inhibit or activate enzymes, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chloropyrimidine with acetone in the presence of a base such as sodium hydroxide, followed by reduction with a suitable reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of 2-(2-Chloropyrimidin-5-yl)propan-2-ol often involves large-scale chlorination processes and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Chloropyrimidin-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals[][5].
Comparison with Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of 2-(2-Chloropyrimidin-5-yl)propan-2-ol.
2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with similar chemical properties.
2-Chloropyridine: A structurally related compound with different reactivity due to the pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloropyrimidin-5-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-9-6(8)10-4-5/h3-4,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIAYBSASVOOJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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